Tert-butyl3-bromo-5-ethynyl-4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl3-bromo-5-ethynyl-4-fluorobenzoate is an organic compound with the molecular formula C13H12BrFO2. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, an ethynyl group, and a fluorine atom attached to a benzoate core. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-bromo-5-ethynyl-4-fluorobenzoate typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl3-bromo-5-ethynyl-4-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The ethynyl group can be oxidized to form different products.
Reduction Reactions: The compound can undergo reduction reactions to modify its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl3-bromo-5-ethynyl-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of tert-butyl3-bromo-5-ethynyl-4-fluorobenzoate involves its interaction with molecular targets and pathways. The specific effects depend on the functional groups present in the compound and their reactivity. For example, the ethynyl group can participate in click chemistry reactions, while the bromine atom can undergo substitution reactions to form new compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-bromo-3-fluorobenzoate: Similar structure but lacks the ethynyl group.
Tert-butyl 3-bromo-4-fluorobenzoate: Similar structure but with different positioning of the fluorine atom.
Uniqueness
Tert-butyl3-bromo-5-ethynyl-4-fluorobenzoate is unique due to the presence of the ethynyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating complex molecules and studying various chemical reactions.
Eigenschaften
Molekularformel |
C13H12BrFO2 |
---|---|
Molekulargewicht |
299.13 g/mol |
IUPAC-Name |
tert-butyl 3-bromo-5-ethynyl-4-fluorobenzoate |
InChI |
InChI=1S/C13H12BrFO2/c1-5-8-6-9(7-10(14)11(8)15)12(16)17-13(2,3)4/h1,6-7H,2-4H3 |
InChI-Schlüssel |
PDCRABACBBFVAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)Br)F)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.